Cas no 1224431-55-3 (4,5-Dimethoxy-2-fluorotoluene)

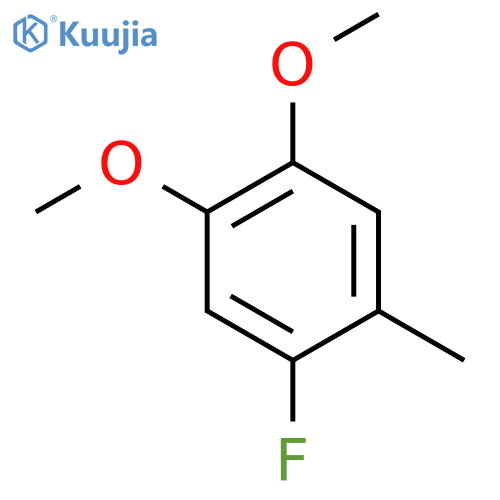

4,5-Dimethoxy-2-fluorotoluene structure

商品名:4,5-Dimethoxy-2-fluorotoluene

4,5-Dimethoxy-2-fluorotoluene 化学的及び物理的性質

名前と識別子

-

- 4,5-Dimethoxy-2-fluorotoluene

-

- インチ: 1S/C9H11FO2/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1-3H3

- InChIKey: QSVLJBZGNWJJOW-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(C=C1C)OC)OC

計算された属性

- せいみつぶんしりょう: 170.07430775g/mol

- どういたいしつりょう: 170.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 18.5

4,5-Dimethoxy-2-fluorotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007730-500mg |

4,5-Dimethoxy-2-fluorotoluene |

1224431-55-3 | 97% | 500mg |

$790.55 | 2023-09-03 | |

| Alichem | A010007730-1g |

4,5-Dimethoxy-2-fluorotoluene |

1224431-55-3 | 97% | 1g |

$1519.80 | 2023-09-03 | |

| Alichem | A010007730-250mg |

4,5-Dimethoxy-2-fluorotoluene |

1224431-55-3 | 97% | 250mg |

$494.40 | 2023-09-03 |

4,5-Dimethoxy-2-fluorotoluene 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1224431-55-3 (4,5-Dimethoxy-2-fluorotoluene) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量